![molecular formula C23H16BrN3OS2 B2743960 3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223811-51-5](/img/structure/B2743960.png)
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It features a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[3’,2’:4,5]thieno[2,3-c]cinnolines, are synthesized in three steps :Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds with similar structures have been used as host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes . The high triplet energy materials in these compounds make them effective as host materials .
Antimycobacterial Agents
Some thienopyrimidinones have shown potential to be developed as antitubercular agents . They exhibited good antimycobacterial activity, making them promising candidates for further research in this field .
Synthesis of Condensed Pyrido[2,3-b]thieno[3,2-d]pyrimidines
The compound could potentially be used in the synthesis of condensed pyrido[2,3-b]thieno[3,2-d]pyrimidines . This process is based on cyclic derivatives of 4-cyanopyridine-3-thiones .
Fluorescent Materials
Compounds with similar structures have been used in the construction of mixed thieno-S,S-dioxide-furan acenes . After oxidation, the absorption and emission peaks of the compounds undergo a significant red shift, and fluorescence quantum yields are increased .
Synthesis of Secondary Heterocyclic Alcohols
The compound could potentially be used in the synthesis of secondary heterocyclic alcohols . This process involves S-alkylation in an alkaline medium followed by reduction of the corresponding ketone .
properties
IUPAC Name |
5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGMMCXNZBSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
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